(3-Methoxy-4-fluorobenzyl)hydrazine hydrochloride

概要

説明

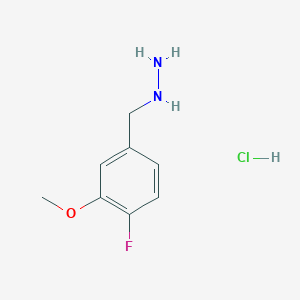

(3-Methoxy-4-fluorobenzyl)hydrazine hydrochloride is a chemical compound with the molecular formula C8H11FN2O·HCl It is a derivative of hydrazine, featuring a benzyl group substituted with methoxy and fluorine groups

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxy-4-fluorobenzyl)hydrazine hydrochloride typically involves the reaction of 3-methoxy-4-fluorobenzaldehyde with hydrazine hydrate in the presence of hydrochloric acid. The reaction proceeds under mild conditions, often at room temperature, to yield the desired hydrazine derivative.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.

化学反応の分析

Types of Reactions

(3-Methoxy-4-fluorobenzyl)hydrazine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding azides or other oxidized derivatives.

Reduction: It can be reduced to form simpler hydrazine derivatives.

Substitution: The methoxy and fluorine groups on the benzyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methoxy or fluorine groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while substitution reactions can produce a variety of substituted benzyl derivatives.

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Research has indicated that hydrazine derivatives, including (3-Methoxy-4-fluorobenzyl)hydrazine hydrochloride, exhibit promising anticancer properties. These compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer types. For instance, studies have shown that hydrazine derivatives can interact with biological targets involved in cell signaling pathways associated with tumor growth .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial efficacy. Its structure allows it to penetrate bacterial membranes effectively, leading to cell death. In vitro studies have demonstrated that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .

Neuroprotective Effects

Emerging research suggests that hydrazine derivatives may possess neuroprotective effects, potentially useful in treating neurodegenerative diseases. The compound's ability to modulate oxidative stress and inflammation pathways is being investigated as a mechanism for its protective effects against neuronal damage .

Agricultural Applications

Pesticide Development

this compound has been explored as a potential pesticide due to its ability to disrupt the physiological processes of pests. Its application could lead to the development of novel insecticides that are effective yet environmentally friendly. Preliminary studies indicate that this compound can reduce pest populations without adversely affecting non-target species .

Herbicide Formulation

In addition to its insecticidal properties, this compound may be incorporated into herbicide formulations. Its mechanism of action involves inhibiting key enzymes in the metabolic pathways of plants, thereby controlling unwanted vegetation effectively .

Material Science

Polymer Synthesis

The unique chemical structure of this compound allows it to be used as a building block in polymer synthesis. It can be polymerized to create hydrophobic polymers with applications in coatings and adhesives. These polymers exhibit enhanced thermal stability and mechanical properties compared to conventional materials .

Charge Transfer Materials

This compound has potential applications in the development of charge transfer materials used in electronic devices. Its ability to facilitate electron transfer makes it suitable for use in organic semiconductors and photovoltaic cells, which are critical for advancing renewable energy technologies .

Case Studies

作用機序

The mechanism of action of (3-Methoxy-4-fluorobenzyl)hydrazine hydrochloride involves its interaction with various molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to alterations in their function. The methoxy and fluorine groups may also influence the compound’s reactivity and binding affinity.

類似化合物との比較

Similar Compounds

(4-Methoxyphenyl)hydrazine hydrochloride: Similar structure but lacks the fluorine substitution.

(3-Methoxybenzyl)hydrazine hydrochloride: Similar structure but lacks the fluorine substitution.

(4-Fluorobenzyl)hydrazine hydrochloride: Similar structure but lacks the methoxy substitution.

Uniqueness

(3-Methoxy-4-fluorobenzyl)hydrazine hydrochloride is unique due to the presence of both methoxy and fluorine groups on the benzyl ring

生物活性

(3-Methoxy-4-fluorobenzyl)hydrazine hydrochloride is a compound of increasing interest in biological research due to its potential pharmacological properties. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a benzyl hydrazine structure with methoxy and fluorine substituents, which are critical for its biological activity. The presence of these functional groups influences its reactivity and interaction with biological targets.

The mechanism by which this compound exerts its effects involves:

- Covalent Bond Formation : The hydrazine moiety can form covalent bonds with nucleophilic sites in proteins and nucleic acids, potentially altering their function.

- Influence of Substituents : The methoxy group may enhance lipophilicity, while the fluorine atom can affect electronic properties, thereby influencing binding affinity and selectivity for various molecular targets .

Anticancer Properties

Preliminary studies indicate that this compound may exhibit anticancer properties. For instance, it has been shown to induce apoptosis in cancer cell lines through mechanisms involving the activation of caspases and modulation of Bcl-2 family proteins .

Antioxidant Activity

Research has also suggested that this compound possesses antioxidant properties. It may scavenge free radicals, thereby protecting cells from oxidative stress, which is a contributing factor in various diseases including cancer and neurodegenerative disorders .

Case Studies

- Apoptosis Induction : A study demonstrated that treatment with this compound led to a significant increase in apoptosis rates in MCF-7 breast cancer cells, with an IC50 value of approximately 10 µM. This effect was linked to the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .

- Cell Cycle Arrest : Another investigation revealed that the compound caused G0/G1 phase arrest in various cancer cell lines, suggesting it may inhibit cell proliferation effectively .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (4-Methoxyphenyl)hydrazine hydrochloride | Lacks fluorine substitution | Moderate anticancer activity |

| (3-Methoxybenzyl)hydrazine hydrochloride | Lacks fluorine substitution | Lower potency than target compound |

| (4-Fluorobenzyl)hydrazine hydrochloride | Lacks methoxy substitution | Similar mechanism but less effective |

This table highlights the unique properties of this compound that may contribute to its enhanced biological activity compared to structurally similar compounds.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (3-Methoxy-4-fluorobenzyl)hydrazine hydrochloride, and what critical parameters influence yield?

Methodological Answer: The synthesis typically involves reacting (3-Methoxy-4-fluorobenzyl) chloride with hydrazine hydrate in the presence of hydrochloric acid under reflux conditions. Critical parameters include:

- Molar ratio : A 1:1.2 molar ratio of benzyl chloride to hydrazine hydrate ensures complete conversion .

- Temperature : Reflux at 80–90°C for 6–8 hours optimizes reaction kinetics .

- Purification : Crystallization from ethanol or aqueous ethanol yields the hydrochloride salt with >95% purity. Impurities (e.g., unreacted hydrazine) can be removed via recrystallization .

Example Protocol:

| Step | Parameter | Condition |

|---|---|---|

| 1 | Reaction | Reflux in ethanol/HCl (6–8 h) |

| 2 | Workup | Cool, filter precipitate |

| 3 | Purification | Recrystallize (ethanol/water) |

Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy at C3, fluorine at C4) and hydrazine proton integration .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (254 nm) to assess purity (>98%) .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode confirms molecular weight ([M+H]⁺ expected at m/z 176.62) .

Q. What are the optimal storage conditions to ensure long-term stability of this compound?

Methodological Answer:

- Storage : Airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis .

- Moisture Control : Use desiccants (e.g., silica gel) in storage cabinets .

- Stability Monitoring : Conduct periodic HPLC analysis to detect degradation (e.g., free hydrazine formation) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data (e.g., NMR shifts) when characterizing derivatives of this compound?

Methodological Answer:

- Comparative Analysis : Compare NMR shifts with structurally analogous compounds (e.g., (3-Fluorobenzyl)hydrazine hydrochloride ).

- X-ray Crystallography : Resolve ambiguous stereochemistry or substituent effects .

- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and validate experimental data .

Q. What experimental strategies can elucidate the reactivity of this compound in heterocyclic synthesis?

Methodological Answer:

- Substituent Variation : React with substituted benzaldehydes/ketones to form pyrazoline or pyrazole derivatives. Monitor regioselectivity via TLC .

- Kinetic Studies : Use in situ IR or GC-MS to track intermediate formation (e.g., hydrazone adducts) .

- Solvent Screening : Test polar (ethanol) vs. nonpolar (toluene) solvents to optimize cyclization efficiency .

Example Reaction Pathway:

Condensation with ketone → Hydrazone intermediate

Cyclization → Pyrazoline derivative

Q. What advanced safety protocols are recommended for chronic handling of this compound given its toxicity profile?

Methodological Answer:

- Engineering Controls : Use fume hoods with ≥100 fpm airflow and HEPA filters .

- PPE : Wear nitrile gloves, lab coats, and safety goggles; avoid latex due to permeation risks .

- Waste Disposal : Neutralize with 10% calcium hypochlorite solution (30 min contact time) before disposal .

- Health Monitoring : Regular blood tests (e.g., methemoglobin levels) for personnel with prolonged exposure .

特性

IUPAC Name |

(4-fluoro-3-methoxyphenyl)methylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11FN2O.ClH/c1-12-8-4-6(5-11-10)2-3-7(8)9;/h2-4,11H,5,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVYRNDSQBNXJFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CNN)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30660318 | |

| Record name | [(4-Fluoro-3-methoxyphenyl)methyl]hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1059626-02-6, 766498-29-7 | |

| Record name | Hydrazine, [(4-fluoro-3-methoxyphenyl)methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1059626-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [(4-Fluoro-3-methoxyphenyl)methyl]hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。